Computed Lipophilicity (XlogP) Differentiates 3-Methyl from Unsubstituted Parent and 2-Chloro Analog
The computed XlogP for 3-methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one is 3.9 , compared to 3.6 for the unsubstituted parent and 4.12 for the 2-chloro derivative [1]. The 0.3 log-unit increase over the parent indicates higher lipophilicity, translating to longer reverse-phase HPLC retention and potential differences in membrane permeability. Conversely, the 3-methyl compound is less lipophilic than the 2-chloro variant by 0.22 log units, offering an intermediate hydrophobicity profile.
| Evidence Dimension | Computed lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 3.9 |
| Comparator Or Baseline | Unsubstituted parent (CAS 16244-20-5): XlogP = 3.6; 2-Chloro analog (CAS 651740-36-2): XlogP = 4.12 |
| Quantified Difference | ΔXlogP = +0.3 vs. unsubstituted parent; ΔXlogP = −0.22 vs. 2-chloro analog |
| Conditions | Computed XlogP values from authoritative chemical databases (chem960, yybyy) |
Why This Matters
Intermediate lipophilicity influences chromatographic method development, solubility in organic solvents, and ADME predictions, making the 3-methyl compound the preferred choice when slightly higher logP than the parent is required without the excessive hydrophobicity of chloro analogs.
- [1] YYBY Chemical Platform. 2-Chloro-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-one (CAS 651740-36-2). LogP: 4.1205. View Source
